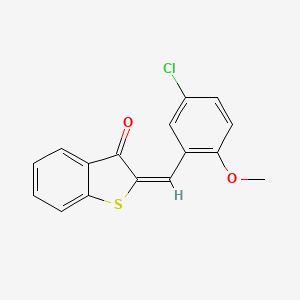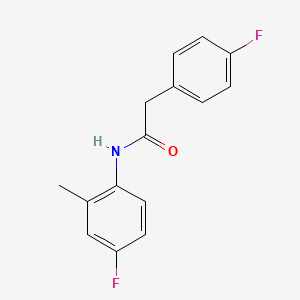![molecular formula C19H25NO B5879093 2-[(2,2-diphenylethyl)(propyl)amino]ethanol](/img/structure/B5879093.png)
2-[(2,2-diphenylethyl)(propyl)amino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,2-diphenylethyl)(propyl)amino]ethanol, also known as DPPE, is a chemical compound that is widely used in scientific research. It is a chiral compound that has two enantiomers, which are mirror images of each other. DPPE is a versatile compound that has several applications in the field of chemistry, biology, and pharmacology.
Mécanisme D'action
2-[(2,2-diphenylethyl)(propyl)amino]ethanol is a chiral compound that has two enantiomers. The two enantiomers have different biological activities. 2-[(2,2-diphenylethyl)(propyl)amino]ethanol has been shown to interact with several biological targets such as GABA receptors, dopamine receptors, and sigma receptors. The mechanism of action of 2-[(2,2-diphenylethyl)(propyl)amino]ethanol is not fully understood, but it is believed to involve the modulation of neurotransmitter receptors.
Biochemical and Physiological Effects:
2-[(2,2-diphenylethyl)(propyl)amino]ethanol has several biochemical and physiological effects. It has been shown to have anxiolytic and sedative effects in animal models. It has also been shown to have antipsychotic and antidepressant effects. 2-[(2,2-diphenylethyl)(propyl)amino]ethanol has been shown to modulate the activity of several neurotransmitters such as GABA, dopamine, and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(2,2-diphenylethyl)(propyl)amino]ethanol has several advantages for lab experiments. It is a versatile compound that can be used in several synthetic reactions. It is also readily available and relatively inexpensive. However, 2-[(2,2-diphenylethyl)(propyl)amino]ethanol has some limitations. It is a chiral compound that has two enantiomers, which can complicate experiments. The biological activity of 2-[(2,2-diphenylethyl)(propyl)amino]ethanol is not fully understood, and it may have off-target effects.
Orientations Futures
There are several future directions for the research on 2-[(2,2-diphenylethyl)(propyl)amino]ethanol. One direction is to further investigate the mechanism of action of 2-[(2,2-diphenylethyl)(propyl)amino]ethanol. Another direction is to explore the potential therapeutic applications of 2-[(2,2-diphenylethyl)(propyl)amino]ethanol in the treatment of psychiatric disorders. 2-[(2,2-diphenylethyl)(propyl)amino]ethanol can also be used as a building block in the synthesis of complex molecules. The development of new synthetic methods for 2-[(2,2-diphenylethyl)(propyl)amino]ethanol can also be a future direction.
Méthodes De Synthèse
2-[(2,2-diphenylethyl)(propyl)amino]ethanol can be synthesized by the reaction of 2-aminopropanol with 2,2-diphenylethylamine. The reaction is carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The product is then purified by recrystallization or chromatography.
Applications De Recherche Scientifique
2-[(2,2-diphenylethyl)(propyl)amino]ethanol has several applications in scientific research. It is widely used as a chiral auxiliary in asymmetric synthesis. It is also used as a ligand in metal-catalyzed reactions. 2-[(2,2-diphenylethyl)(propyl)amino]ethanol has been used in the synthesis of several natural products and pharmaceuticals. It is also used as a building block in the synthesis of dendrimers and other complex molecules.
Propriétés
IUPAC Name |
2-[2,2-diphenylethyl(propyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-2-13-20(14-15-21)16-19(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19,21H,2,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUMUSOSKPAOAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5430155 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}morpholine](/img/structure/B5879011.png)
![N-(3-chlorophenyl)-2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B5879026.png)

![8-methoxy-1,3-dimethyl-2-(2-oxo-2-phenylethyl)cyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5879041.png)


![4-bromo-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5879067.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5879068.png)

![1,7,7-trimethylbicyclo[2.2.1]heptan-2-one 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5879074.png)
![N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-N'-(4-phenoxyphenyl)guanidine](/img/structure/B5879081.png)
![methyl 3-{[(3,4-dimethoxyphenyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5879084.png)

